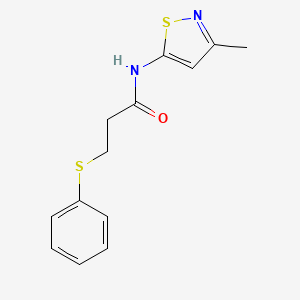
N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide, also known as MITP, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to exhibit promising biological activities.
科学的研究の応用
Antibacterial and Antifungal Agents
N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide derivatives have been studied for their antibacterial and antifungal properties. Zala, Dave, and Undavia (2015) found that compounds prepared by condensation of 2-(6-methoxynephthalen-2-yl)-N-(4-oxo-2-aryl thiazolidin-3-yl)propanamide showed significant antibacterial and antifungal activities (Zala, Dave, & Undavia, 2015).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) synthesized a compound related to N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide, which acted as an orally active, water-soluble neurokinin-1 receptor antagonist, indicating potential applications in treating emesis and depression (Harrison et al., 2001).
Antinociceptive Activity
A study by Önkol et al. (2004) on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, related to N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide, demonstrated significant antinociceptive activity, suggesting potential for pain relief applications (Önkol et al., 2004).
Antimicrobial Activity
Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized new derivatives of N-(naphthalen-1-yl)propanamide and found them to have notable antimicrobial activities against various bacteria and fungi species (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Synthesis of Functionalized Cyclopropanes
Tanaka, Minami, and Kaji (1987) reported the synthesis of functionalized cyclopropanes from N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, highlighting its utility in organic synthesis (Tanaka, Minami, & Kaji, 1987).
特性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-10-9-13(18-15-10)14-12(16)7-8-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDYZOVQVRNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

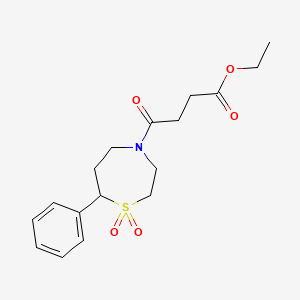
![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)
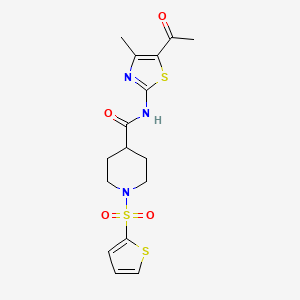
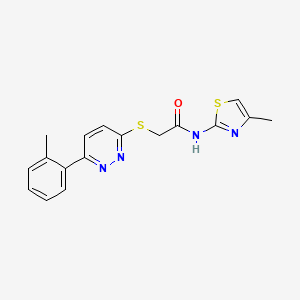
![2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane](/img/structure/B2376317.png)
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)
![N-Cyclopropyl-1-methyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxamide](/img/structure/B2376320.png)
![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)
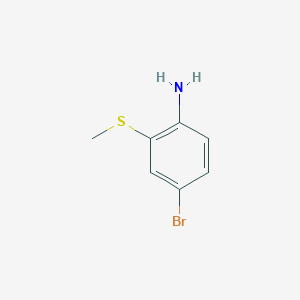
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
![3-[2-[3-[6-(Dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2376330.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)